2,4-Dihydroxyquinazoline-5-carbonitrile

Description

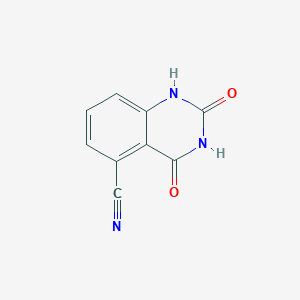

2,4-Dihydroxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinazoline core with hydroxyl groups at positions 2 and 4, and a carbonitrile group at position 5.

Properties

Molecular Formula |

C9H5N3O2 |

|---|---|

Molecular Weight |

187.15 g/mol |

IUPAC Name |

2,4-dioxo-1H-quinazoline-5-carbonitrile |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(13)12-9(14)11-6/h1-3H,(H2,11,12,13,14) |

InChI Key |

YHMAIKNJQDUGFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)NC2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by sodium silicate or other basic catalysts, and the use of microwave irradiation can enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: 2,4-Dihydroxyquinazoline-5-amine.

Substitution: Various alkylated or acylated quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target proteins .

Comparison with Similar Compounds

Quinazoline-2,4-dione: Lacks the carbonitrile group but shares the quinazoline core.

2,4-Dihydroxyquinoline: Similar structure but with a different nitrogen arrangement.

2,4-Dihydroxybenzamide: Similar functional groups but different core structure.

Uniqueness: 2,4-Dihydroxyquinazoline-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups on the quinazoline core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2,4-Dihydroxyquinazoline-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR). The findings are based on diverse research studies and case evaluations.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a quinazoline core, which is known for its pharmacological significance. The presence of hydroxyl groups and a carbonitrile moiety contributes to its biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazoline showed IC50 values in the nanomolar range against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by affecting cell cycle progression. Specifically, it can arrest cells in the sub-G1 and G2/M phases, leading to increased early and late apoptotic rates .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.039 | Apoptosis induction |

| MCF-7 | 0.20 | Cell cycle arrest |

| A549 | 0.18 | Apoptosis induction |

Enzyme Inhibition

This compound also exhibits inhibitory effects on various enzymes:

- COX-2 Inhibition : The compound has shown promising COX-2 inhibitory activity, with studies reporting IC50 values comparable to Celecoxib. This suggests its potential use in treating inflammatory conditions .

- PI3K Inhibition : Recent research has highlighted the role of phosphoinositide-3-kinase (PI3K) as a therapeutic target in cancer. Derivatives of 2,4-Dihydroxyquinazoline have been synthesized and evaluated for their PI3K inhibitory potency, showing effective inhibition at low concentrations .

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| COX-2 | 0.17 | Celecoxib |

| PI3K | TBD | N/A |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Effects : Variations in substituents on the quinazoline ring significantly influence the compound's potency. Electron-withdrawing groups enhance COX-2 inhibitory activity, while specific structural modifications can improve anticancer efficacy .

- Computational Studies : Molecular docking studies have been employed to predict binding affinities and elucidate interaction mechanisms with target enzymes. These studies support the design of more potent derivatives by identifying key interactions that contribute to biological activity.

Case Study 1: Anticancer Evaluation

In a comparative study involving multiple quinazoline derivatives, this compound was evaluated alongside other compounds for its anticancer properties. The results indicated that it exhibited superior activity against several cancer cell lines compared to traditional chemotherapeutics.

Case Study 2: Enzyme Inhibition Profile

A recent investigation into the enzyme inhibition profile of various quinazoline derivatives highlighted that this compound displayed significant COX-2 inhibition at lower concentrations than several marketed NSAIDs. This positions it as a potential candidate for further development as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.